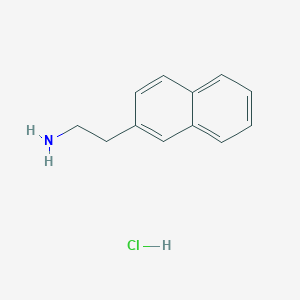

2-(2-Naphthyl)ethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-naphthalen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPXKBLHHCXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584757 | |

| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2017-67-6 | |

| Record name | 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Naphthyl)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Application and Scope

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Naphthyl)ethylamine hydrochloride (CAS No: 2017-67-6). As a key building block in organic synthesis, this compound serves as a foundational precursor for more complex molecules, particularly within the landscape of pharmaceutical research and development. The naphthalene moiety is a common feature in various biologically active compounds, and understanding the characteristics of this primary amine hydrochloride is essential for its effective application. This document synthesizes available data to support researchers in its handling, characterization, and strategic deployment in synthetic workflows.

Core Chemical and Physical Properties

This compound is a stable, solid organic salt. Its core structure consists of a naphthalene ring system linked via an ethyl bridge to a primary amine, which is protonated to form the hydrochloride salt. This structure imparts a combination of aromatic, hydrophobic character from the naphthalene core and hydrophilic character from the ammonium group, influencing its solubility and reactivity.

Key physicochemical data are summarized below for rapid reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 2017-67-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃N · HCl (or C₁₂H₁₄ClN) | [1][2][4][5] |

| Molecular Weight | 207.70 g/mol | [1][2][3][4][5] |

| Physical Form | Solid | [3] |

| Melting Point | 226 °C (initial event); multi-step events reported up to 274 °C | [1][3] |

| LogP (Computed) | 3.843 | [1] |

| Polar Surface Area (PSA) | 26.02 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Note on Melting Point: The observation of multiple melting events (e.g., 226 °C, 241 °C, 274 °C) reported by various suppliers may indicate the presence of different polymorphic forms or decomposition upon heating.[1][3] Researchers should consider this variability and may benefit from differential scanning calorimetry (DSC) to characterize the thermal behavior of their specific batch.

Synthesis and Purification

A plausible and widely utilized method is the reduction of 2-naphthylacetonitrile. This two-step approach offers a reliable pathway from a commercially available starting material.

Logical Synthesis Workflow

Caption: A logical two-step synthesis pathway for this compound.

Exemplary Experimental Protocol (Self-Validating)

This protocol is a generalized representation. Researchers must adapt it based on laboratory safety standards and empirical observations.

Step 1: Reduction of 2-Naphthylacetonitrile to 2-(2-Naphthyl)ethylamine (Free Base)

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet. An inert atmosphere is crucial, especially when using reactive hydrides like LiAlH₄.

-

Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄) (approx. 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under nitrogen. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 2-naphthylacetonitrile (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The dropwise addition controls the initial exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water dropwise, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely quenching the excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(2-Naphthyl)ethylamine free base. This product can be purified further by vacuum distillation or column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride (1.05 equivalents) in diethyl ether or dioxane dropwise.

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the following section outlines the expected signals based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic naphthalene protons and the aliphatic ethylamine chain protons.

-

Naphthalene Protons (Ar-H): A complex multiplet pattern between δ 7.4-8.0 ppm. The exact splitting will depend on the specific coupling constants between adjacent protons on the two fused rings.

-

Ethyl Protons (-CH₂-CH₂-): Two triplets, each integrating to 2H. The signal for the CH₂ group adjacent to the naphthalene ring (Ar-CH₂) would appear further downfield (approx. δ 3.0-3.2 ppm) than the CH₂ group adjacent to the ammonium group (-CH₂-NH₃⁺, approx. δ 3.2-3.4 ppm).

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically in the region of δ 8.0-9.0 ppm. Its position and broadness are dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR will reflect the 7 unique carbon environments in the molecule.

-

Naphthalene Carbons (Ar-C): Multiple signals in the aromatic region (δ 125-135 ppm). Quaternary carbons will appear as weaker signals.

-

Ethyl Carbons (-CH₂-CH₂-): Two signals in the aliphatic region. The Ar-CH₂ carbon would be expected around δ 35-40 ppm, while the -CH₂-NH₃⁺ carbon would be slightly further downfield, around δ 40-45 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic (Naphthalene) |

| 2850-3000 | N-H Stretch | Primary Ammonium (-NH₃⁺) |

| ~2900 | C-H Stretch | Aliphatic (CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~820 | C-H Bend | Out-of-plane bending for 2-substituted naphthalene |

Applications in Drug Development and Research

Naphthalene-containing compounds exhibit a wide range of biological activities, and derivatives of 2-(2-Naphthyl)ethylamine are explored for various therapeutic applications.[6][7] The core structure serves as a valuable scaffold.

-

Neuroscience Research: The phenethylamine backbone is a classic pharmacophore for interacting with neurotransmitter systems. The bulky, lipophilic naphthalene group can confer selectivity for specific receptor subtypes or transporters, making it a target for developing agents for neurological disorders.[8]

-

Antifungal/Antimicrobial Agents: Naphthylamine derivatives have been investigated as structural analogues of antifungal drugs like naftifine and terbinafine.[7]

-

Cytotoxic Agents: Studies have shown that certain α-naphthylamine derivatives possess cytotoxic activity against human cancer cell lines, making this scaffold a point of interest in oncology research.[7]

The relationship between the structural scaffold and its potential applications is visualized below.

Caption: Relationship between the chemical scaffold and its research applications.

Handling, Storage, and Safety

As a hydrochloride salt, this compound is generally more stable and less volatile than its free base form. However, proper handling is imperative.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept under an inert atmosphere, as it is noted to be moisture-sensitive.[1][9]

-

Safety: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[2][3]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation.[3]

-

First Aid: In case of contact with eyes, rinse immediately and thoroughly with water and seek medical advice. If swallowed or inhaled, seek immediate medical attention.[3]

-

References

-

LabSolutions. This compound. [Link]

-

LookChem. This compound. [Link]

-

PubChem. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. [Link]

- Google Patents. Method for preparing 2-naphthylamine (CN101704758A).

- Google Patents. Method for preparing 2-naphthylamine (CN101704758B).

-

HDH Corp. This compound, min 97%, 1 gram. [Link]

-

Amerigo Scientific. This compound (97%). [Link]

-

Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60: 261–269. [Link]

-

PubChem. 2-(2-Naphthyl)ethyl-amine. [Link]

-

Borbás, A., et al. (2023). Stereoselective Synthesis and Antiproliferative Activities of Tetrafunctional Diterpene Steviol Derivatives. International Journal of Molecular Sciences, 24(2), 1403. [Link]

-

Tetrahedron. 2-Naphthalen-2-yl-ethylamine. [Link]

-

PubChem. 2-Naphthylamine. [Link]

-

Fisyuk, A. S., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Medicinal Chemistry Research, 21(10), 3206–3212. [Link]

-

ResearchGate. Examples of biological activity of naphthalene derivative. [Link]

-

PrepChem. Preparation of 2-naphthylamine. [Link]

-

NIST WebBook. 2-Naphthalenamine. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

-

NIST WebBook. Hydroxylamine, n-ethyl-, hydrochloride. [Link]

-

ResearchGate. 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c).... [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Naphthyl)ethylamine 97 2017-67-6 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 2-(2-Naphthyl)ethylamine hydrochloride (CAS: 2017-67-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Naphthyl)ethylamine hydrochloride, a versatile chemical intermediate with significant potential in medicinal chemistry and pharmacological research. Drawing upon established chemical principles and analogous compound data, this document details its physicochemical properties, synthesis, analytical characterization, and explores its prospective applications in drug discovery, particularly in the modulation of key neurotransmitter systems.

Core Compound Characteristics

This compound is a primary amine featuring a naphthalene moiety. This structural motif is of considerable interest in drug design, as the naphthalene group can enhance pharmacological properties through various molecular interactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 2017-67-6 | [2] |

| Molecular Formula | C₁₂H₁₄ClN | [3] |

| Molecular Weight | 207.70 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 226 °C (1st event), 241 °C (2nd event), 274 °C (3rd event) | [2] |

| IUPAC Name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | [3] |

| Synonyms | 2-(2-Naphthyl)ethanamine hydrochloride, 2-Naphthaleneethanamine HCl | [2] |

| InChI Key | VJPPXKBLHHCXLG-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)CCN.Cl | [3] |

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach involves the reduction of a suitable precursor, such as 2-(2-naphthyl)acetonitrile or the amide derivative of 2-naphthaleneacetic acid. The reduction of nitriles to primary amines is a well-established transformation in organic synthesis.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure for the synthesis of this compound via the reduction of 2-(2-naphthyl)acetonitrile. This protocol should be considered a starting point and requires optimization and validation under appropriate laboratory conditions.

Step 1: Reduction of 2-(2-Naphthyl)acetonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 2-(2-naphthyl)acetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Isolation of the Free Base: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Naphthyl)ethylamine free base.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 2-(2-Naphthyl)ethylamine in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrochloric acid in diethyl ether to the stirred solution of the free base.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield this compound.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. The purity and identity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Melting Point Analysis: To compare with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Analytical Methods

Robust analytical methods are crucial for the quality control and quantification of this compound in various experimental matrices.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of this compound.[5][6][7][8]

Illustrative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (typically around 220-280 nm).

-

Injection Volume: 10 µL.

This method can be optimized by adjusting the gradient profile, mobile phase composition, and column temperature to achieve optimal separation and peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons (Naphthalene Ring): Multiple signals in the range of δ 7.4-8.0 ppm.

-

Ethylamine Side Chain (-CH₂-CH₂-NH₃⁺): Two triplets, one around δ 3.0-3.2 ppm (for the CH₂ adjacent to the naphthalene ring) and another around δ 3.3-3.5 ppm (for the CH₂ adjacent to the amino group).

-

Amine Protons (-NH₃⁺): A broad singlet around δ 8.0-8.5 ppm.

Applications in Drug Discovery and Development

The structural similarity of 2-(2-Naphthyl)ethylamine to endogenous monoamine neurotransmitters, such as dopamine and serotonin, makes it an attractive scaffold for the development of novel therapeutics targeting the central nervous system.[1]

Potential as a Modulator of Serotonin and Dopamine Receptors

Derivatives of naphthylethylamine have been reported to interact with both serotonin and dopamine receptors.[7][9][10] This suggests that this compound could serve as a valuable building block for the synthesis of ligands targeting these receptors, which are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.

Conceptual Signaling Pathway Involvement

Caption: Hypothetical mechanism of action at a G-protein coupled receptor.

Role as a Monoamine Reuptake Inhibitor

Some naphthylethylamine derivatives have been shown to inhibit the reuptake of monoamine neurotransmitters.[11] This mechanism of action is the basis for many antidepressant medications. Further investigation is warranted to determine if this compound or its derivatives possess monoamine reuptake inhibitory activity.

Experimental Protocols for Pharmacological Evaluation

To elucidate the pharmacological profile of this compound, a series of in vitro assays can be employed. The following are representative protocols that can be adapted for this purpose.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a framework for determining the binding affinity (Ki) of this compound for a specific receptor (e.g., human serotonin 5-HT₂A or dopamine D₂ receptors).[8][12]

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors, [³H]-Spiperone for D₂ receptors).

-

This compound (test compound).

-

Non-specific binding control (a high concentration of a known ligand for the target receptor).

-

Assay buffer.

-

96-well filter plates and a cell harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for Agonist/Antagonist Activity (Calcium Mobilization)

This protocol can be used to determine if this compound acts as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT₂A receptor, by measuring changes in intracellular calcium levels.[13][14][15]

Materials:

-

A cell line stably expressing the target receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM).

-

This compound (test compound).

-

A known agonist for the target receptor.

-

Assay buffer.

-

A luminometer or fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

-

Dye Loading (if using a fluorescent indicator): Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Agonist Mode:

-

Add varying concentrations of this compound to the wells.

-

Measure the light emission or fluorescence signal immediately after addition to detect any agonist-induced calcium mobilization.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of the known agonist (typically the EC₈₀).

-

Measure the light emission or fluorescence signal to determine the extent of inhibition of the agonist response.

-

-

Data Analysis:

-

Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ and maximum efficacy.

-

Antagonist Mode: Plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

-

Conclusion

This compound is a valuable chemical entity with a promising future in drug discovery. Its structural features suggest potential interactions with key targets in the central nervous system, particularly serotonin and dopamine receptors. The synthetic and analytical methodologies outlined in this guide, along with the proposed pharmacological evaluation protocols, provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related compounds. Further research is encouraged to fully elucidate its pharmacological profile and to synthesize novel derivatives with enhanced potency and selectivity.

References

- Glennon, R. A., et al. (1996). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314-322.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Kshirsagar, U. A., et al. (2004). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 12(3), 559-570.

-

ResearchGate. (2014). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]

-

Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Retrieved from [Link]

- Gilchrist, A., et al. (2008). Characterization of the 5-HT2b Receptor in Evaluation of Aequorin Detection of Calcium Mobilization for Miniaturized GPCR High-Throughput Screening. Journal of Biomolecular Screening, 13(5), 415-426.

- Glennon, R. A., et al. (1982). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 25(12), 1457-1462.

- Hashemi, P., et al. (2021). Experimental Methods for Investigating Uptake 2 Processes In Vivo. Methods in Molecular Biology, 2345, 239-258.

- Rothman, R. B., & Baumann, M. H. (2003). Monoamine reuptake inhibitors. Taylor & Francis.

- Google Patents. (n.d.). CN101704758A - Method for preparing 2-naphthylamine.

-

Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

- Nichols, D. E. (2022). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 74(2), 334-372.

- Kulkarni, P. M., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(6), 486-491.

-

ResearchGate. (n.d.). Fig. 5. Concentration-response curves for agonists and antagonists in.... Retrieved from [Link]

-

ResearchGate. (2021). How to increase the yield of 2-naphthyl hydrazine * HCl ?. Retrieved from [Link]

- Cunningham, K. A., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 7(12), 1735-1745.

-

National Center for Biotechnology Information. (n.d.). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

PubMed. (2007). Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. Retrieved from [Link]

-

Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

PubMed. (1996). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthaleneacetic acid. Retrieved from [Link]

-

LookChem. (n.d.). (R)-(+)-1-(2-Naphthyl)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

-

MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

- Google Patents. (n.d.). US3978116A - 2-naphthyl acetic acid derivatives and compositions and methods thereof.

-

NIST. (n.d.). 2-Naphthaleneacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20080194879A1 - Method for Producing an Ethylamine From Denatured Ethanol.

- Google Patents. (n.d.). WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same.

-

NIST. (n.d.). 2-(2-Naphthoxy)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthaleneethanol. Retrieved from [Link]

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. 2-(2-Naphthyl)ethylamine 97 2017-67-6 [sigmaaldrich.com]

- 3. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

synthesis of 2-(2-Naphthyl)ethylamine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-(2-Naphthyl)ethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, a valuable building block in medicinal and materials chemistry. We delve into the mechanistic underpinnings and practical considerations of two primary synthetic routes: the reduction of 2-(naphthalen-2-yl)acetonitrile and the Gabriel synthesis. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, causality-driven explanations for experimental choices, and critical safety information. The guide emphasizes robust and reproducible chemistry, supported by authoritative references, to empower scientists in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a primary amine featuring the naphthalene bicyclic aromatic system. Its structural rigidity and lipophilic nature make it a sought-after intermediate in the development of pharmacological agents and functional materials. The hydrochloride salt form enhances its stability, crystallinity, and handling characteristics compared to the free base, making it ideal for laboratory use and storage.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2017-67-6 | [1][2] |

| Molecular Formula | C₁₂H₁₃N · HCl | [1][2] |

| Molecular Weight | 207.70 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | ~226 °C | [1] |

| IUPAC Name | 2-(naphthalen-2-yl)ethanamine;hydrochloride | [3] |

Strategic Overview of Synthetic Pathways

The synthesis of a primary amine like 2-(2-Naphthyl)ethylamine can be approached through several classic organic transformations. The choice of pathway often depends on the availability of starting materials, scalability, functional group tolerance, and safety considerations. Key strategies include:

-

Reduction of a Nitrile: A highly reliable method where a nitrile group is reduced to a primary amine. This is often the most direct route if the corresponding nitrile is accessible.

-

Gabriel Synthesis: A robust method that prevents the common issue of over-alkylation by using a phthalimide anion as a protected nitrogen source.[4][5] It is ideal for converting primary alkyl halides to primary amines.

-

Reductive Amination: This one-pot reaction converts a ketone or aldehyde directly into an amine in the presence of a nitrogen source and a reducing agent.[6][7]

-

Leuckart Reaction: A specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen donor and the reducing agent, typically requiring high temperatures.[8][9]

This guide will focus on the two most prevalent and well-documented routes: the reduction of 2-(naphthalen-2-yl)acetonitrile and the Gabriel synthesis, providing detailed protocols for each.

Synthetic Route I: Reduction of 2-(Naphthalen-2-yl)acetonitrile

This is arguably the most direct pathway, contingent on the availability of the starting nitrile, 2-(naphthalen-2-yl)acetonitrile.[10][11] The core of this synthesis is the robust reduction of the cyano group to an aminomethyl group. We will explore two powerful reduction techniques.

Principle and Rationale

The carbon-nitrogen triple bond of a nitrile can be fully reduced to a primary amine using strong hydride reagents or catalytic hydrogenation.

-

Lithium Aluminum Hydride (LAH): A potent, non-selective reducing agent capable of reducing nitriles, esters, amides, and carboxylic acids. Its high reactivity necessitates careful handling under anhydrous, inert conditions.[12]

-

Catalytic Hydrogenation: A greener and often safer alternative that utilizes a metal catalyst (e.g., Raney Nickel, Pd/C) and hydrogen gas. This method is highly effective but can be sensitive to catalyst poisons and may require specialized pressure equipment.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol details the reduction of the nitrile followed by conversion to the hydrochloride salt.

Causality Behind Experimental Choices:

-

Anhydrous Solvent (THF): LAH reacts violently with water and protic solvents to release flammable hydrogen gas.[12] Tetrahydrofuran (THF) is an excellent aprotic solvent for LAH reductions.

-

Inert Atmosphere (Nitrogen/Argon): Prevents LAH from reacting with atmospheric moisture and oxygen, which is a significant fire hazard.[12][13]

-

Controlled Addition at 0 °C: The reduction of nitriles with LAH is highly exothermic. Slow, portion-wise addition of LAH to the nitrile solution at reduced temperature is critical to control the reaction rate and prevent a dangerous thermal runaway.

-

Fieser Workup (Sequential H₂O, NaOH, H₂O): This specific quenching procedure is designed to carefully neutralize excess LAH and precipitate the aluminum salts as a granular, easily filterable solid (Al(OH)₃), simplifying product isolation.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen or argon. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 2-(naphthalen-2-yl)acetonitrile (1.0 eq) in anhydrous THF.

-

LAH Suspension: In the reaction flask, carefully suspend Lithium Aluminum Hydride (LAH, ~1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

-

Nitrile Addition: Add the nitrile solution from the dropping funnel to the stirred LAH suspension dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours to ensure complete reduction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents sequentially and dropwise:

-

'X' mL of water (where 'X' is the mass of LAH in grams used).

-

'X' mL of 15% aqueous NaOH solution.

-

'3X' mL of water. A white, granular precipitate should form. Stir vigorously for 30 minutes.

-

-

Isolation of Free Base: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(2-naphthyl)ethylamine free base.

-

Salt Formation: Dissolve the crude amine in diethyl ether or isopropanol. Add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of this compound will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize from an ethanol/ether mixture if further purification is required.

Diagram 1: Workflow for LAH Reduction

Caption: Workflow for the LAH reduction of 2-(naphthalen-2-yl)acetonitrile.

Critical Safety Considerations for Hydride Reductions

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric, and water-reactive solid.[12] It can ignite spontaneously in moist air or from friction.[14]

-

Handling: Always handle LAH in a fume hood or glovebox under an inert atmosphere.[12][15] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[14][15] Using a plastic or ceramic spatula is recommended over metal to avoid sparks.[16]

-

Fire: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. DO NOT USE WATER, CO₂, OR SODA-ACID EXTINGUISHERS , as they will react violently with LAH and intensify the fire.[12][14]

-

Quenching: The quenching process is extremely hazardous and must be performed slowly, at 0 °C, and behind a blast shield. The initial additions of water will generate hydrogen gas vigorously.

-

-

Sodium Borohydride (NaBH₄): While not used in this specific protocol for nitrile reduction, it is a common hydride reagent. It is less reactive than LAH but still reacts with water to release flammable gas.[17] Handle under inert gas and protect from moisture.[18]

Synthetic Route II: The Gabriel Synthesis

The Gabriel synthesis provides an elegant solution to produce primary amines cleanly, avoiding the polyalkylation side-products that plague direct Sₙ2 reactions with ammonia.[5][19] This route is ideal when the corresponding primary alkyl halide, 2-(2-bromoethyl)naphthalene or a similar halide, is the available starting material.

Principle and Rationale

The synthesis proceeds in two key stages:

-

N-Alkylation: Phthalimide is deprotonated with a base (e.g., potassium hydroxide) to form potassium phthalimide. The phthalimide anion is a soft nucleophile that attacks the primary alkyl halide in an Sₙ2 reaction. The bulky phthalimide group prevents further alkylation.[5][19]

-

Amine Liberation (Hydrazinolysis): The resulting N-alkylphthalimide is cleaved to release the desired primary amine. While this can be done with strong acid or base, the Ing-Manske procedure, which uses hydrazine (N₂H₄), is often preferred as it proceeds under milder, neutral conditions.[4][20] The reaction yields the primary amine and a stable phthalhydrazide precipitate, which is easily removed by filtration.[4]

Diagram 2: Mechanism of the Gabriel Synthesis

Caption: The two-stage mechanism of the Gabriel Synthesis.

Protocol 2: Gabriel Synthesis and Salt Formation

Experimental Protocol:

-

N-Alkylation:

-

To a solution of potassium phthalimide (1.05 eq) in anhydrous Dimethylformamide (DMF), add 2-(2-bromoethyl)naphthalene (1.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.[20]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water to precipitate the N-(2-(naphthalen-2-yl)ethyl)phthalimide.

-

Filter the solid, wash with water, and dry thoroughly.

-

-

Hydrazinolysis (Ing-Manske Procedure):

-

Suspend the dried N-alkylphthalimide intermediate in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate (N₂H₄·H₂O, ~2.0 eq) and fit the flask with a reflux condenser.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature.

-

-

Isolation of Free Base:

-

Add dilute HCl to the mixture to dissolve the amine and any remaining starting material.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Take the filtrate and make it basic (pH > 10) by adding aqueous NaOH or KOH. This will deprotonate the amine salt.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-naphthyl)ethylamine free base.

-

-

Salt Formation:

-

Follow Step 8 and 9 from Protocol 1 to convert the free base to its hydrochloride salt and purify.

-

Product Purification and Characterization

Independent of the synthetic route, the final product must be purified and its identity confirmed. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is the most common method for purifying the hydrochloride salt.

Table 2: Expected Analytical Data for this compound

| Analysis Method | Expected Result |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 226 °C (initial event), may show other events up to 274 °C.[1] |

| ¹H NMR | Peaks corresponding to the naphthyl aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the ammonium (-NH₃⁺) protons. The integration should match the C₁₂H₁₄N⁺ structure. |

| ¹³C NMR | Peaks corresponding to the 10 unique carbons of the naphthalene ring system and the 2 carbons of the ethylamine side chain. |

| FT-IR (KBr) | Characteristic peaks for N-H stretching (broad, ~2800-3200 cm⁻¹ for ammonium salt), C-H aromatic stretching (~3050 cm⁻¹), C-H aliphatic stretching (~2900 cm⁻¹), and C=C aromatic stretching (~1600, 1500 cm⁻¹). |

| Mass Spec (ESI+) | The mass spectrum should show a prominent peak for the free base cation [M-Cl]⁺ at m/z ≈ 172.12. |

Conclusion and Strategic Synthesis Selection

This guide has detailed two robust and reliable methods for the .

-

The reduction of 2-(naphthalen-2-yl)acetonitrile is a highly efficient and direct route, with the choice between LAH and catalytic hydrogenation being dictated by the laboratory's safety infrastructure and equipment.

-

The Gabriel synthesis is a classic, high-yielding method that excels in producing a clean primary amine from an alkyl halide, completely avoiding the issue of over-alkylation.

The optimal choice of synthesis depends on a careful evaluation of starting material cost and availability, reaction scale, and, most importantly, the safety protocols and equipment available to the research team. Both pathways, when executed with precision and care, lead to the successful synthesis of this valuable chemical intermediate.

References

-

Wikipedia. Lithium aluminium hydride. [Link]

-

ESPI Metals. Sodium Borohydride - Safety Data Sheet. [Link]

-

Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

-

University of California. Sodium borohydride - Standard Operating Procedure. [Link]

-

University of Georgia Office of Research. Standard Operating Procedure for Lithium Aluminum Hydride. [Link]

-

New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

-

Aman, D. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. [Link]

-

American Chemical Society. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. [Link]

-

LookChem. This compound. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

-

Amerigo Scientific. This compound (97%). [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Cambridge University Press. Gabriel Synthesis. [Link]

-

PubChem. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. [Link]

-

Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]

-

Asian Journal of Chemistry. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

-

LookChem. 2-Naphthylacetonitrile. [Link]

-

ResearchGate. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

- Google Patents. Method for preparing 2-naphthylamine.

-

Organic Syntheses. α-Phenylethylamine. [Link]

-

Frontiers in Catalysis. Biocatalytic Reductive Amination by Native Amine Dehydrogenases. [Link]

-

Starlab Scientific Co., Ltd. This compound, min 97%. [Link]

-

The Journal of Organic Chemistry. Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. [Link]

- Google Patents.

-

ResearchGate. How to increase the yield of 2-naphthyl hydrazineHCl?*. [Link]

-

PrepChem.com. Synthesis of 2-naphthylamine. [Link]

- Google Patents. Resolution method of R-(+)-1-(1-naphthyl) ethylamine.

-

PubChem. 2-Naphthylacetonitrile. [Link]

-

Wikipedia. 2-Naphthylamine. [Link]

- Google Patents. High purity 2-naphthylacetonitrile and method for producing same.

-

MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes. [Link]

-

Veeprho. 2-(2-Naphthyl)ethylamine (HCL Salt). [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. 2-Naphthylacetonitrile|lookchem [lookchem.com]

- 11. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. research.uga.edu [research.uga.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sodium Borohydride - ESPI Metals [espimetals.com]

- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

2-(2-Naphthyl)ethylamine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 2-(2-Naphthyl)ethylamine Hydrochloride

Introduction

This compound is a primary amine salt featuring a naphthalene core, positioning it as a valuable and versatile organic building block in modern chemical synthesis. Its structure, combining a rigid, aromatic naphthyl group with a flexible ethylamine sidechain, makes it a key intermediate in the development of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust protocol for its synthesis and characterization, key applications, and essential safety procedures. The content herein is designed for researchers, chemists, and drug development professionals who require a comprehensive technical understanding of this compound for laboratory and industrial applications.

Core Molecular and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application.

Chemical Structure and Identifiers

The molecule consists of a naphthalene ring substituted at the 2-position with an ethylamine group, which is protonated to form the hydrochloride salt.

Figure 1: Chemical Structure of this compound.

Quantitative and identifying data are consolidated in Table 1 for ease of reference.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(naphthalen-2-yl)ethan-1-amine;hydrochloride | [1] |

| Synonyms | 2-(2-Naphthyl)ethanamine HCl, 2-Naphthaleneethanamine HCl | [2][3] |

| CAS Number | 2017-67-6 | [2] |

| Molecular Formula | C₁₂H₁₄ClN | [1][4] |

| Molecular Weight | 207.70 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 226 °C (initial melting event) | [4] |

| Exact Mass | 207.0814771 Da | [4] |

| InChI Key | VJPPXKBLHHCXLG-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CCN.Cl | [1][4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Solubility and Storage

While detailed quantitative solubility data is not widely published, the hydrochloride salt structure imparts significant polarity.

-

Expected Solubility : Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility is expected in nonpolar aprotic solvents such as hexane and toluene.

-

Storage : The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[4]. It is noted to be moisture-sensitive, and absorption of water can lead to degradation or clumping[5].

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the reduction of 2-naphthaleneacetonitrile. This transformation is a cornerstone of amine synthesis, valued for its efficiency and the widespread availability of the nitrile starting material.

Synthetic Workflow

The overall process involves two main stages: the reduction of the nitrile to the free primary amine, followed by protonation with hydrochloric acid to yield the stable, solid hydrochloride salt.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol: Nitrile Reduction

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2-Naphthaleneacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

-

Addition: A solution of 2-naphthaleneacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Causality: The slow, cooled addition is critical to control the highly exothermic reaction between the hydride and the nitrile, preventing dangerous temperature spikes and side reactions.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy to drive the reduction to completion.

-

-

Workup (Quenching): The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup).

-

Causality: This procedure safely neutralizes the excess reactive LiAlH₄ and converts the aluminum salts into a granular, easily filterable solid.

-

-

Extraction: The resulting slurry is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 2-(2-naphthyl)ethylamine free base as an oil.

-

Salt Formation: The crude amine is redissolved in a minimal amount of diethyl ether. A solution of HCl in diethyl ether (1.1 equivalents) is added dropwise with vigorous stirring.

-

Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to afford pure this compound.

-

Causality: The hydrochloride salt is typically much less soluble in nonpolar organic solvents than its free base, allowing for effective purification via precipitation.

-

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a non-negotiable step. A multi-technique approach ensures the highest confidence in the material's quality.

Caption: Standard analytical workflow for product validation.

-

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

-

δ ~8.3-8.5 ppm (broad singlet, 3H): Protons from the -NH₃⁺ group.

-

δ ~7.8-8.0 ppm (multiplet, 4H): Aromatic protons on the naphthalene ring.

-

δ ~7.4-7.6 ppm (multiplet, 3H): Remaining aromatic protons.

-

δ ~3.2-3.4 ppm (multiplet, 2H): Methylene protons adjacent to the naphthalene ring (-CH₂-Ar).

-

δ ~3.0-3.2 ppm (multiplet, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

-

-

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):

-

δ ~135-125 ppm: 10 signals corresponding to the aromatic carbons of the naphthalene ring.

-

δ ~40-42 ppm: Carbon of the methylene group adjacent to the ammonium group.

-

δ ~33-35 ppm: Carbon of the methylene group adjacent to the naphthalene ring.

-

-

Mass Spectrometry (ESI+): The observed mass will correspond to the free base [M+H]⁺. Expected m/z: 172.11 (C₁₂H₁₄N⁺).

-

FT-IR Spectroscopy (KBr Pellet, cm⁻¹):

-

~3050-3000: Aromatic C-H stretching.

-

~2900-2800: Aliphatic C-H stretching.

-

~2700-2200 (broad): N-H stretching from the R-NH₃⁺ group.

-

~1600, 1500: C=C aromatic ring stretching.

-

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate. Its structural motifs are found in a range of biologically active molecules and functional materials.

-

Pharmaceutical Synthesis: Naphthyl-containing compounds are prevalent in medicinal chemistry. The related chiral amine, (R)-1-(2-naphthyl)ethylamine, is a known intermediate for synthesizing coronavirus PLpro protease inhibitors[6]. The achiral title compound serves as a valuable precursor for creating libraries of compounds for screening, where the naphthalene group can act as a hydrophobic scaffold to enhance binding to biological targets.

-

Chiral Ligand Development: While the compound itself is achiral, it is a starting point for the synthesis of more complex ligands used in asymmetric catalysis[7]. The amine handle allows for straightforward modification to introduce chiral auxiliaries or metal-binding moieties.

-

Dye and Material Science: The naphthalene core is a chromophore. Derivatives of naphthylamines are used as intermediates in the production of dyes and pigments[8]. They can also be incorporated into polymers to modulate optical or electronic properties.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. It is classified as an irritant and is harmful if ingested[1].

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H318 | Causes serious eye damage | [1] |

| H335 | May cause respiratory irritation | [1] |

| P261 | Avoid breathing dust. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid generating dust.

-

In case of accidental contact, follow the precautionary statements outlined in Table 2.

Storage and Disposal:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed under an inert atmosphere[4].

-

Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a foundational building block for chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a reliable component in the toolkit of synthetic chemists. Proper understanding of its characteristics, handling requirements, and analytical signatures—as detailed in this guide—is paramount to leveraging its full potential in research and development endeavors safely and effectively.

References

-

This compound. LabSolutions. [Link]

-

Method for preparing (R)-1-(2-naphthyl) ethylamine through enzymatic resolution. Eureka Patents. [Link]

-

This compound. LookChem. [Link]

-

2-(2-Naphthyl)ethyl-amine | C12H13N | CID 3784378. PubChem, National Center for Biotechnology Information. [Link]

-

This compound, min 97%, 1 gram. HBARSCI. [Link]

-

Cas 2437-03-8,ethyl(2-naphthyl)amine. LookChem. [Link]

-

(R)-1-(2-Naphthyl)ethylamine. Chem-Impex International. [Link]

-

2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (97%). Amerigo Scientific. [Link]

Sources

- 1. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound|lookchem [lookchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Method for preparing (R)-1-(2-naphthyl) ethylamine through enzymatic resolution - Eureka | Patsnap [eureka.patsnap.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Cas 2437-03-8,ethyl(2-naphthyl)amine | lookchem [lookchem.com]

An In-depth Technical Guide to 2-(2-Naphthyl)ethylamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

2-(2-Naphthyl)ethylamine hydrochloride is a primary amine salt that serves as a valuable building block in the realms of medicinal chemistry and organic synthesis. Its rigid bicyclic naphthyl group combined with a flexible ethylamine side chain provides a unique scaffold for the design of novel molecules with specific biological activities. This guide offers a comprehensive overview of the physical and chemical characteristics of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(naphthalen-2-yl)ethan-1-amine hydrochloride | [1] |

| CAS Number | 2017-67-6 | [2] |

| Molecular Formula | C₁₂H₁₄ClN | [1][2] |

| Molecular Weight | 207.70 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 226 °C (with subsequent melting events reported at 241 °C and 274 °C) | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [3] |

| Stability | Stable under standard laboratory conditions. As an amine hydrochloride salt, it is generally more stable and less prone to degradation than its free base form.[4] It should be protected from moisture. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, followed by salt formation. The most common synthetic routes start from 2-(2-naphthyl)acetonitrile or 2-(2-naphthyl)acetamide.

Synthesis Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Reduction of 2-(2-Naphthyl)acetonitrile with Lithium Aluminum Hydride (LAH)

-

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[5][6] This method is often high-yielding and proceeds under relatively mild conditions.

-

Step-by-Step Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

-

A solution of 2-(2-naphthyl)acetonitrile in anhydrous THF is added dropwise to the LAH suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude 2-(2-naphthyl)ethylamine free base.

-

The crude amine is dissolved in anhydrous diethyl ether and treated with a solution of hydrogen chloride in diethyl ether to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.

-

Route 2: Catalytic Hydrogenation of 2-(2-Naphthyl)acetonitrile

-

Rationale: Catalytic hydrogenation is a common and often cleaner alternative to metal hydride reductions, avoiding the need for quenching and complex work-ups.[7]

-

Step-by-Step Methodology:

-

2-(2-Naphthyl)acetonitrile is dissolved in a suitable solvent, such as ethanol or methanol, containing a hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel).

-

The mixture is subjected to a hydrogen atmosphere in a hydrogenation apparatus (e.g., a Parr shaker).

-

The reaction is allowed to proceed until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate, containing the 2-(2-naphthyl)ethylamine free base, is then treated with a solution of hydrogen chloride in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

-

The product is isolated by filtration, washed, and dried.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow

Caption: Analytical workflow for the characterization of the product.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of 7.4-8.0 ppm. The methylene protons of the ethylamine side chain would appear as two distinct multiplets, likely in the regions of 3.0-3.5 ppm. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbons of the naphthalene ring in the aromatic region (approximately 120-140 ppm). The two aliphatic carbons of the ethylamine side chain would be observed in the upfield region of the spectrum.

-

FT-IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary ammonium group in the region of 3000-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching bands for the naphthalene ring in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum of the free base, 2-(2-Naphthyl)ethylamine, would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the ethylamine side chain.

Applications in Drug Discovery and Development

The 2-(2-Naphthyl)ethylamine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its structural features allow it to interact with a range of biological targets.

Central Nervous System (CNS) Targets

Derivatives of naphthylethylamine have been investigated as ligands for various receptors in the central nervous system, including:

-

Dopamine Receptors: Naphthyl-containing compounds have been explored as dopamine receptor agonists and partial agonists, which are important in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[8]

-

Serotonin (5-HT) Receptors: The naphthyl moiety can be found in ligands targeting serotonin receptors, which are implicated in mood regulation, cognition, and other CNS functions.[4] Research has shown that modifications of the naphthylethylamine structure can lead to compounds with high affinity for specific 5-HT receptor subtypes.

Antimicrobial and Anticancer Research

The naphthalene ring system is a common feature in many natural and synthetic compounds with antimicrobial and anticancer properties. Naphthylamine derivatives have been synthesized and evaluated for their potential as novel therapeutic agents in these areas.[9][10]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. This guide has provided a detailed overview of its physicochemical properties, synthetic methodologies, and analytical characterization. The insights into its applications in targeting CNS receptors and in the development of antimicrobial and anticancer agents highlight the importance of this scaffold in modern medicinal chemistry. Researchers and scientists are encouraged to use this information as a foundation for their own investigations into the potential of this valuable compound.

References

-

PubChem. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. This compound. LookChem. Available from: [Link]

-

Amerigo Scientific. This compound (97%). Amerigo Scientific. Available from: [Link]

-

Xia & He Publishing Inc. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Xia & He Publishing Inc. Available from: [Link]

-

Aladdin Scientific. This compound, min 97%, 1 gram. Aladdin Scientific. Available from: [Link]

-

Indian Academy of Sciences. Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Indian Academy of Sciences. Available from: [Link]

-

Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Available from: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

-

Myers, A. G. Chem 115. Harvard University. Available from: [Link]

-

PubMed. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. National Center for Biotechnology Information. Available from: [Link]

-

Stereoselective Synthesis and Antiproliferative Activities of Tetrafunctional Diterpene Steviol Derivatives. (2023). Molecules, 28(2), 543. Available from: [Link]

-

Wikipedia. Amine. Wikipedia. Available from: [Link]

-

J-Stage. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. The Pharmaceutical Society of Japan. Available from: [Link]

-

Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands. (2018). Inorganica Chimica Acta, 482, 647-653. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. University of Calgary. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. Centers for Disease Control and Prevention. Available from: [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Pharmaceuticals, 16(2), 268. Available from: [Link]

-

Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. (2017). Biomedical Research, 28(6). Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Royal Society of Chemistry. Available from: [Link]

-

PubChem. 2-(1-Naphthyl)ethylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. ResearchGate. Available from: [Link]

- Google Patents. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same. Google Patents.

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. Chemistry LibreTexts. Available from: [Link]

-

SciSpace. Reaction Chemistry & Engineering. SciSpace. Available from: [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available from: [Link]

-

ResearchGate. Reduction of Derivatives of α-Arylidene-α-(2-Thiazolyl)acetonitrile with Lithium Aluminum Hydride | Request PDF. ResearchGate. Available from: [Link]

-

Quora. Are amines soluble in organic solvents?. Quora. Available from: [Link]

- Google Patents. CN101704758A - Method for preparing 2-naphthylamine. Google Patents.

-

SciELO México. Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. SciELO México. Available from: [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (2022). Molbank, 2022(3), M1432. Available from: [Link]

-

SlidePlayer. Amines and Heterocycles. SlidePlayer. Available from: [Link]

-

PubChem. (+)-1-(1-Naphthyl)ethylamine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C12H14ClN | CID 16218122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]